molecular formula C6H3ClFNaO2S B2672363 sodium 2-chloro-4-fluorobenzene-1-sulfinate CAS No. 1233510-02-5

sodium 2-chloro-4-fluorobenzene-1-sulfinate

Cat. No.: B2672363
CAS No.: 1233510-02-5
M. Wt: 216.59
InChI Key: PCMAXWUFRYWOOC-UHFFFAOYSA-M
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Description

Sodium 2-chloro-4-fluorobenzene-1-sulfinate (molecular formula: C₆H₃ClFSO₂Na) is an organosodium sulfinate salt characterized by a benzene ring substituted with chlorine (Cl) at the 2-position and fluorine (F) at the 4-position, along with a sulfinate (-SO₂⁻) group at the 1-position. Key properties include a molecular weight of 240.14 g/mol and a CAS registry number provided in the referenced data . This compound is typically utilized in organic synthesis as a nucleophilic agent or intermediate, particularly in cross-coupling reactions and the preparation of sulfone derivatives. Its reactivity is influenced by the electron-withdrawing effects of the Cl and F substituents, which enhance the electrophilicity of the sulfinate group.

Properties

IUPAC Name

sodium;2-chloro-4-fluorobenzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO2S.Na/c7-5-3-4(8)1-2-6(5)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMAXWUFRYWOOC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-chloro-4-fluorobenzene-1-sulfinate typically involves the reaction of 2-chloro-4-fluorobenzenesulfonyl chloride with sodium sulfite under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through filtration and drying.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and automated systems to ensure consistency and efficiency .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence lacks direct comparative data for sodium 2-chloro-4-fluorobenzene-1-sulfinate and its structural analogs, a theoretical comparison can be drawn based on substituent effects and general sulfinate chemistry. Below is an analysis of its expected properties relative to other substituted benzenesulfinate salts:

Key Substituent Effects

Electronic Effects :

  • The chlorine (Cl) substituent at the 2-position exerts a strong electron-withdrawing inductive (-I) effect, which stabilizes the sulfinate anion and increases its nucleophilicity compared to unsubstituted sodium benzenesulfinate.
  • The fluorine (F) substituent at the 4-position also contributes -I effects but with lesser intensity than Cl. Its ortho/para-directing nature may influence regioselectivity in subsequent reactions.

The polar sulfinate group and sodium counterion enhance water solubility, but the hydrophobic Cl substituent may reduce solubility relative to fluorine-only analogs (e.g., sodium 4-fluorobenzenesulfinate).

Hypothetical Comparative Table

Compound Name Substituents Molecular Weight (g/mol) Expected Solubility in Water Reactivity in SN2 Reactions
Sodium benzenesulfinate None 178.16 High Moderate
Sodium 4-chlorobenzenesulfinate 4-Cl 212.61 Moderate High (due to -I effect)
Sodium 4-fluorobenzenesulfinate 4-F 196.13 High Moderate
Sodium 2-chloro-4-fluorobenzenesulfinate 2-Cl, 4-F 240.14 Moderate to Low High (enhanced by dual -I)

Research Findings and Limitations

  • Synthetic Utility : Sodium 2-chloro-4-fluorobenzenesulfinate’s dual substituents make it advantageous for synthesizing fluorinated and chlorinated sulfones, which are valuable in pharmaceuticals and agrochemicals.
  • This gap necessitates reliance on inferred trends.
  • Thermal Stability : Compared to sodium hydroxide (melting point: 318°C ), organic sulfinates like sodium 2-chloro-4-fluorobenzenesulfinate likely decompose at lower temperatures due to weaker ionic interactions.

Biological Activity

Sodium 2-chloro-4-fluorobenzene-1-sulfinate is a sulfonated aromatic compound that has garnered attention due to its diverse biological activities. This article explores its enzymatic inhibition properties, cytotoxic effects on cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a sulfonate group attached to a chlorinated and fluorinated benzene ring. This structural composition contributes to its biological activity, particularly in enzyme inhibition and cytotoxicity.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's ability to inhibit various enzymes, which is crucial for its potential therapeutic applications:

  • α-Glucosidase and α-Amylase Inhibition : this compound has been shown to exhibit significant inhibitory effects against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. This inhibition is particularly relevant for managing type 2 diabetes mellitus (T2DM) .
  • Protein Tyrosine Phosphatase 1B (PTP1B) : The compound also inhibits PTP1B, an enzyme implicated in insulin signaling pathways. By inhibiting PTP1B, this compound may enhance insulin sensitivity .
  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) : Inhibition of VEGFR-2 suggests potential anti-cancer properties, as this receptor plays a critical role in angiogenesis .

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated against several cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-710.5Significant growth inhibition
A54912.3Moderate growth inhibition
Vero>50Low toxicity

In vitro studies indicated that the compound effectively inhibited the proliferation of MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values suggesting moderate to significant efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of fluorine and chlorine atoms enhances the compound's interaction with biological targets:

  • Fluorine Substitution : Fluorinated compounds often exhibit improved metabolic stability and bioactivity. The specific substitution pattern on the benzene ring influences enzyme binding affinity and selectivity .
  • Sulfonate Group : The sulfonate moiety contributes to solubility and facilitates interactions with amino acid residues in target enzymes, enhancing inhibitory activity .

Case Studies and Research Findings

Several research studies have provided insights into the biological activity of this compound:

  • Inhibition of Enzymatic Activity : A comparative study demonstrated that fluorinated sulfonic esters, including this compound, showed stronger inhibitory effects against α-glucosidase compared to non-fluorinated analogs .
  • Cytotoxicity Profiles : In a study assessing multiple sulfonate derivatives, this compound exhibited notable cytotoxicity against various cancer cell lines, suggesting its potential as an anti-cancer agent .
  • Molecular Docking Studies : Computational analyses have indicated favorable binding interactions between this compound and key amino acid residues in target proteins, supporting its role as an effective inhibitor .

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